molecular formula C21H27ClN2O4 B1669023 Ciladopa hydrochloride CAS No. 83529-09-3

Ciladopa hydrochloride

Cat. No.: B1669023
CAS No.: 83529-09-3
M. Wt: 406.9 g/mol
InChI Key: UIOUCVPFPQUSAS-FSRHSHDFSA-N
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Description

Ciladopa hydrochloride is a dopaminergic agonist with a chemical structure similar to dopamine. It was initially investigated as a potential treatment for Parkinson’s disease due to its ability to stimulate dopamine receptors. its development was discontinued due to concerns about tumor formation in rodents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciladopa hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the piperazine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the piperazine ring.

    Attachment of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the piperazine ring.

    Formation of the final compound: The final step involves the cyclization and formation of the this compound molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ciladopa hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur, leading to the formation of different derivatives of this compound.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Ciladopa hydrochloride exerts its effects by stimulating dopamine receptors in the brain. It mimics the action of dopamine, binding to the receptors and activating them. This leads to an increase in dopaminergic activity, which can help alleviate symptoms of Parkinson’s disease. its development was halted due to concerns about tumor formation in animal studies .

Comparison with Similar Compounds

Similar Compounds

    Dopamine: The natural neurotransmitter with a similar structure and function.

    Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.

    Carbidopa: Often used in combination with levodopa to enhance its effects.

Uniqueness

Ciladopa hydrochloride is unique due to its specific chemical structure, which allows it to act as a partial dopamine agonist. Unlike other compounds, it was designed to have a longer duration of action and potentially fewer side effects. its development was discontinued due to safety concerns .

Properties

CAS No.

83529-09-3

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one;hydrochloride

InChI

InChI=1S/C21H26N2O4.ClH/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24;/h3-9,14,19,25H,10-13,15H2,1-2H3;1H/t19-;/m1./s1

InChI Key

UIOUCVPFPQUSAS-FSRHSHDFSA-N

SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one
AY 27110
AY-27110
ciladopa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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